molecular formula C42H47O23+ B1260732 Delphinidin-3-(p-coumaroyl)-rutinoside-5-glucoside

Delphinidin-3-(p-coumaroyl)-rutinoside-5-glucoside

Cat. No. B1260732
M. Wt: 919.8 g/mol
InChI Key: YLRJRFOZRJMCAN-HELXGBBCSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Delphinidin-3-(p-coumaroyl)-rutinoside-5-glucoside is an anthocyanidin glycoside.

Scientific Research Applications

Isolation and Characterization

  • New Diacylated Delphinidin 3-rutinoside-5-glucosides : Identified from the blue-purple flowers of Browallia speciosa, delphinidin 3-O-[6-O-(4-O-(trans-caffeoyl)-a-L-rhamnopyranosyl)-β-D-glucopyranoside]-5-O-[2-O-(trans-p-coumaroyl)-β-D-glucopyranoside] was determined through chemical and spectroscopic methods. This acylation pattern in the pigment was reported as the first of its kind in plants (Toki, Saitǒ, Shigihara, & Honda, 2008).

Enzymatic Activity

Antioxidant Effectiveness

  • Antioxidant Activities in Human Colon Cell Lines : Delphinidin derivatives with glycosylation on C3 and C5, including delphinidin-3,5-diglucoside and delphinidin-3-rutinoside-5-glucoside, exhibited lower effects on ROS reduction compared to those with glycosylation only on C3. The study also examined the ROS reduction activities consistent with glutathione reductase protein expression levels in HT-29 cells (Jing, Qian, Zhao, Qi, Ye, Giusti, & Wang, 2015).

Phenolic Compounds and Antioxidant Activity

  • Phenolic Compounds in Solanum Berries : In Solanum scabrum and Solanum burbankii berries, the major compound was identified as anthocyanin petunidin-3-(p-coumaroyl-rutinoside)-5-O-glucoside, along with other anthocyanins characterized by similar glycosidic substitution patterns and acylation with p-coumaric and ferulic acids. These berries were rich in phenolic compounds and exhibited powerful antioxidant activity (Oszmiański, Kolniak-Ostek, & Wojdyło, 2014).

Stability and Degradation

  • Degradation Kinetics of Anthocyanins during Microwave and Frying Treatments : In a study involving dietary fiber and crude anthocyanins from purple eggplant peel, it was found that delphinidin-3-O-rutinoside could be hydrolyzed into delphinidin or condensed with p-coumaric acid to form p-coumaroyl-delphinidin-3-glucoside during various cooking treatments. The total anthocyanins degradation followed first or second-order kinetics depending on the treatment method (Zhang, Deng, Li, Zheng, Liu, & Zhang, 2020).

Antiangiogenic Activity

  • Nasunin as an Angiogenesis Inhibitor : Nasunin, identified as delphinidin-3-(p-coumaroylrutinoside)-5-glucoside, an antioxidant anthocyanin from eggplant peels, showed antiangiogenic properties. It suppressed microvessel outgrowth in rat aortic rings and inhibited human umbilical vein endothelial cell proliferation (Matsubara, Kaneyuki, Miyake, & Mori, 2005).

properties

Molecular Formula

C42H47O23+

Molecular Weight

919.8 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C42H46O23/c1-15-38(65-28(48)7-4-16-2-5-18(44)6-3-16)34(54)37(57)40(59-15)58-14-27-31(51)33(53)36(56)42(64-27)62-25-12-20-23(60-39(25)17-8-21(46)29(49)22(47)9-17)10-19(45)11-24(20)61-41-35(55)32(52)30(50)26(13-43)63-41/h2-12,15,26-27,30-38,40-43,50-57H,13-14H2,1H3,(H4-,44,45,46,47,48,49)/p+1/t15-,26+,27+,30+,31+,32-,33-,34-,35+,36+,37+,38-,40+,41+,42+/m0/s1

InChI Key

YLRJRFOZRJMCAN-HELXGBBCSA-O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O

Origin of Product

United States

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